![molecular formula C6H3ClIN3 B13462684 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13462684.png)
3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that contains both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine can be achieved through various synthetic routesThe subsequent steps include the preparation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate, gold-catalyzed cyclization of pyrazoles, and final cyclization using sodium hydride . Industrial production methods often involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Sonogashira coupling, to introduce various functional groups.
Common reagents used in these reactions include hydrazine monohydrate, sodium hydride, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors, which are important in cancer treatment.
Biological Studies: The compound is studied for its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor activities.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets, such as kinases. The compound inhibits kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
2-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine: Similar in structure but with different substitution patterns, leading to variations in biological activity.
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds exhibit a range of biological activities, including kinase inhibition, but differ in their specific targets and efficacy.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H3ClIN3 |
|---|---|
Molecular Weight |
279.46 g/mol |
IUPAC Name |
3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C6H3ClIN3/c7-4-2-9-5-3(8)1-10-6(5)11-4/h1-2H,(H,10,11) |
InChI Key |
HRNCNOHPDJTILY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=C(N=C2N1)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


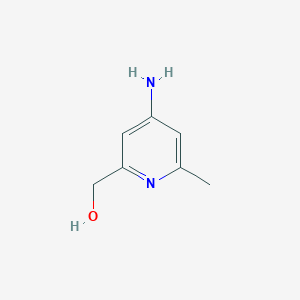
![Tert-butyl (S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13462620.png)
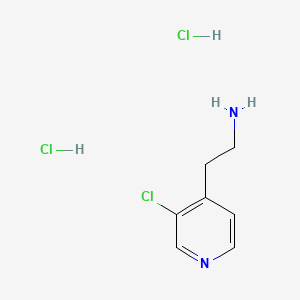
![2-[2-[(2-Chlorophenyl)methoxy]-5-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13462631.png)
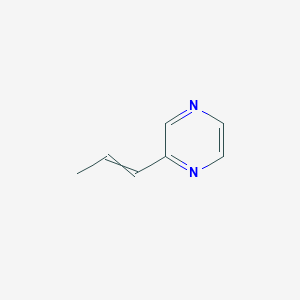
![3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13462639.png)
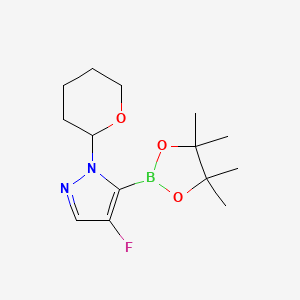

![Tert-butyl (4s)-6-formyl-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13462666.png)

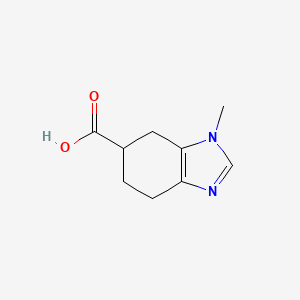

![[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride](/img/structure/B13462691.png)

